1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid
Description
1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid is a structurally complex cyclohexane-derived compound featuring a dichloro-substituted acryloylamino group and a carboxylic acid moiety.
Properties
IUPAC Name |
1-[(3-carboxy-2,3-dichloroprop-2-enoyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO5/c12-6(7(13)9(16)17)8(15)14-11(10(18)19)4-2-1-3-5-11/h1-5H2,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDWBIOORUHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C(=C(C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structural Differences: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a propenoic acid backbone but lacks the cyclohexane ring and chlorine substituents present in the target compound. Instead, it features a catechol (3,4-dihydroxyphenyl) group . Key Functional Groups:
| Compound | Cyclohexane Ring | Halogenation | Carboxylic Acid Groups | Aromatic System |
|---|---|---|---|---|
| Target Compound | Yes (cyclohexane) | 2,3-dichloro | 2 (cyclohexane + acryloyl) | No |
| Caffeic Acid | No | None | 1 (acrylic acid) | Yes (benzene) |
- Applications: Caffeic acid is widely used in pharmacological research (e.g., antioxidant studies), food additives, and cosmetics . The target compound’s dichloro-acryloylamino group may confer distinct reactivity, such as electrophilic properties for covalent binding in drug design, which caffeic acid lacks.
(1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic Acid
- Structural Differences: This compound shares a cyclohexane-derived backbone but incorporates an amino group and an unsaturated cyclohexene ring instead of the dichloro-acryloylamino and carboxylic acid groups in the target compound .
(1S,3R)-3-Aminocyclohexanecarboxylic Acid
- Structural and Functional Overlap: This GABA analog features a cyclohexane ring with amino and carboxylic acid groups in a fixed stereochemical configuration (1S,3R). It has been studied for neurological applications (e.g., GABA receptor modulation) and nanotechnology (self-assembling peptide nanotubes) . Comparison:
Research Findings and Functional Implications
- Halogenation Effects: The dichloro substitution on the acryloyl group in the target compound may increase electrophilicity, enabling interactions with nucleophilic residues in enzymes or receptors. This contrasts with non-halogenated analogs like caffeic acid, which rely on phenolic groups for redox activity .
- Cyclohexane vs.
- Amide Linkage: The acryloylamino group introduces an amide bond, a feature absent in the compared cyclohexane amino acids. This could enhance metabolic stability compared to primary amines .
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